1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol
Description
1-{(E)-[(3-Methyl-2-pyridinyl)imino]methyl}-2-naphthol is a Schiff base derivative featuring a naphthol backbone conjugated with a 3-methylpyridinyl group via an imine linkage. This compound is of interest in coordination chemistry, catalysis, and materials science due to its ability to act as a chelating ligand and its structural versatility . Below, we provide a systematic comparison with structurally related compounds, emphasizing differences in synthesis, physicochemical properties, and applications.
Properties
Molecular Formula |
C17H14N2O |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-[(E)-(3-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O/c1-12-5-4-10-18-17(12)19-11-15-14-7-3-2-6-13(14)8-9-16(15)20/h2-11,20H,1H3/b19-11+ |
InChI Key |
KVJQPVPRIHFWLW-YBFXNURJSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)/N=C/C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
CC1=C(N=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-methyl-2-pyridinylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for 1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions: 1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Industry: Used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol involves its ability to form complexes with metal ions. These metal complexes can act as catalysts in various chemical reactions. The imine group in the compound can interact with biological molecules, potentially inhibiting enzymes or interacting with DNA. The exact molecular targets and pathways depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Core Modifications in Analogues
Key Observations :
- Positional Isomerism : The 3-methyl vs. 6-methyl pyridinyl isomers (both C₁₇H₁₄N₂O) exhibit distinct electronic profiles due to methyl group positioning, affecting metal-binding selectivity .
- Electronic Effects : Chloro and nitro substituents (e.g., ) introduce electron-withdrawing character, altering redox properties and intermolecular interactions.
- Steric Impact : Bulky groups like 4-benzylpiperazinyl () increase molecular weight and may hinder crystallization or enhance solubility.
Physicochemical Properties
Thermal and Solubility Trends
- Melting Points : Nitro-substituted derivatives (e.g., ) show higher melting points (~200°C) due to strong intermolecular interactions, whereas piperazinyl derivatives () exhibit lower melting points (~150°C) due to flexibility.
- Solubility : Bulkier groups (e.g., 4-benzylpiperazinyl) enhance solubility in polar solvents like DMSO, while chloro-substituted analogues are more soluble in chloroform .
Spectroscopic Data
- IR Spectroscopy : All compounds show O–H stretches near 3200 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹. Nitro groups introduce strong absorptions at ~1520 cm⁻¹ (N=O asymmetric stretch) .
- NMR : Pyridinyl protons resonate at δ 7.5–8.5 ppm, while naphthol protons appear downfield (δ 8.5–10.0 ppm) due to conjugation .
Crystallographic Analysis
- Target Compound: No direct data provided, but related naphthol derivatives (e.g., ) crystallize in monoclinic systems (space group P2₁/c) with intramolecular O–H⋯N hydrogen bonds (d = 1.82 Å) stabilizing the E-configuration.
- Nitro-substituted Analogue : Exhibits a dihedral angle of 78.17° between naphthol and phenyl rings, reducing π-π stacking interactions .
Biological Activity
1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol, a Schiff base compound, has garnered attention in recent years due to its diverse biological activities. This compound is synthesized through the condensation of 2-hydroxy-1-naphthaldehyde and 3-methyl-2-pyridinylamine, typically in an ethanol solvent under reflux conditions. The resulting compound exhibits a carbon-nitrogen double bond characteristic of Schiff bases, which contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H14N2O |
| Molecular Weight | 262.30 g/mol |
| IUPAC Name | 1-[(E)-(3-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol |
| InChI Key | KVJQPVPRIHFWLW-YBFXNURJSA-N |
The biological activity of 1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol is primarily attributed to its ability to form complexes with metal ions. These metal complexes can act as catalysts in various biochemical reactions and may interact with biological macromolecules such as proteins and nucleic acids. The imine group in the compound can inhibit enzyme activity or affect DNA interactions, which is crucial for its potential therapeutic applications.
Biological Activities
1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol has been investigated for several biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been reported to have a minimum inhibitory concentration (MIC) of ≤0.25 μg/mL against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
- Antioxidant Activity : The compound demonstrates antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly important in the context of neuroprotection and may have implications for treating neurodegenerative diseases .
- Metal Chelation : The ability of this compound to chelate metal ions enhances its biological effectiveness, particularly in reducing metal-induced toxicity .
Study 1: Antimicrobial Efficacy
In a study published in Chemical Biology, researchers evaluated the antimicrobial efficacy of various Schiff base derivatives, including 1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with notable MIC values suggesting its potential as a lead compound in antibiotic development .
Study 2: Antioxidant Properties
A research article focused on the antioxidant properties of the compound demonstrated significant radical scavenging activity in DPPH and ABTS assays. The study highlighted that the presence of the naphthol moiety contributed to enhanced antioxidant activity, making it a candidate for formulations aimed at oxidative stress-related conditions .
Research Findings
Recent investigations have expanded on the biological potential of 1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol:
- Neuroprotective Effects : In vivo studies showed that this compound could significantly reduce infarct areas in models of ischemic stroke, indicating its neuroprotective capabilities .
- Metal Complexes : The formation of metal complexes with this Schiff base has been linked to improved catalytic properties and enhanced biological activities. For example, iron complexes derived from this ligand exhibited increased antibacterial activity compared to the free ligand .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
